2-(4-bromophenyl)-N-[4-(diethylsulfamoyl)phenyl]acetamide
Overview
Description
2-(4-bromophenyl)-N-[4-(diethylsulfamoyl)phenyl]acetamide is an organic compound with a complex structure that includes a bromophenyl group and a diethylsulfamoylphenyl group
Preparation Methods
The synthesis of 2-(4-bromophenyl)-N-[4-(diethylsulfamoyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-bromophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(diethylsulfamoyl)aniline in the presence of a base such as triethylamine to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-(4-bromophenyl)-N-[4-(diethylsulfamoyl)phenyl]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the diethylsulfamoyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include nucleophiles like sodium methoxide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-bromophenyl)-N-[4-(diethylsulfamoyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which 2-(4-bromophenyl)-N-[4-(diethylsulfamoyl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the diethylsulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(4-bromophenyl)-N-[4-(diethylsulfamoyl)phenyl]acetamide include:
2-(4-bromophenyl)acetamide: Lacks the diethylsulfamoyl group, resulting in different chemical properties and biological activity.
N-(4-(diethylsulfamoyl)phenyl)acetamide:
4-bromophenyl phenyl ether: Contains a bromophenyl group but differs in its overall structure and reactivity.
The uniqueness of this compound lies in the combination of the bromophenyl and diethylsulfamoyl groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[4-(diethylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-3-21(4-2)25(23,24)17-11-9-16(10-12-17)20-18(22)13-14-5-7-15(19)8-6-14/h5-12H,3-4,13H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIGNHZVDXNZRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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